

SYHA1813: Application Notes and Protocols for Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SYHA1813 is a novel small molecule inhibitor with demonstrated potent anti-tumor activities in various cancer models, including malignant meningioma and glioblastoma.[1][2][3] Mechanistically, SYHA1813 has been shown to activate the p53 signaling pathway by impairing DNA damage repair through the ATM/CHK signaling cascade.[1][2] Additionally, it functions as a multi-kinase inhibitor, targeting and inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][6] This dual activity allows SYHA1813 to not only directly impact tumor cells but also modulate the tumor microenvironment by inhibiting angiogenesis and macrophage infiltration.[3][4][7]

These application notes provide detailed protocols for the solubilization and preparation of **SYHA1813** for use in cell culture, along with methodologies for common in vitro assays to assess its biological activity.

Data Presentation

Table 1: SYHA1813 Solubility and Storage



Parameter	Details	Source	
Solvent	Dimethyl Sulfoxide (DMSO)	[1]	
Stock Solution Concentration	100 mmol/mL (100 mM)	[1]	
Storage of Stock Solution	Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.	General Lab Practice	

Table 2: In Vitro Working Concentrations of SYHA1813

Assay Type	Cell Lines	Concentrati on Range	Treatment Duration	Key Findings	Source
Cell Viability (CCK8 Assay)	IOMM-Lee, CH157 (Meningioma)	Increasing concentration s, significant effect at 2.5 µM	48 hours	Dose- dependent inhibition of cell viability.	[1][2]
Cell Proliferation (EdU Assay)	IOMM-Lee, CH157 (Meningioma)	2.5, 5, and 10 μΜ	48 hours	Marked decrease in the fraction of EdU-positive cells.	[1][2]
Colony Formation Assay	IOMM-Lee, CH157 (Meningioma)	0.25, 0.5, and 1 μM	12 days	Inhibition of colony formation.	[1][2]
Cell Invasion (Transwell Assay)	IOMM-Lee, CH157 (Meningioma)	2.5, 5, and 10 μΜ	12 hours	Suppression of cell invasion.	[1]
Endothelial Cell Viability	HUVECs	IC50 = 13 nmol/L	Not Specified	Inhibition of VEGF- stimulated cell viability.	[4]



Experimental Protocols Protocol 1: Preparation of SYHA1813 Stock and Working Solutions

1.1. Materials:

- SYHA1813 powder (purity > 99%)[1]
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer
- Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[1]
- 1.2. Preparation of 100 mM Stock Solution:
- Aseptically weigh the required amount of SYHA1813 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.
- 1.3. Preparation of Working Solutions:
- Thaw a single aliquot of the 100 mM **SYHA1813** stock solution at room temperature.



- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 μM, 2.5 μM, 5 μM, 10 μM).
- It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤
 0.1%.[1] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of SYHA1813 used.
- Use the freshly prepared working solutions immediately for treating cells.

Protocol 2: Cell Viability (CCK8) Assay

2.1. Materials:

- IOMM-Lee or CH157 meningioma cells[1]
- 96-well cell culture plates
- Complete culture medium (DMEM + 10% FBS + 1% P/S)[1]
- SYHA1813 working solutions
- Vehicle control (0.1% DMSO in medium)[1]
- Cell Counting Kit-8 (CCK8) reagent

2.2. Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- The following day, remove the medium and replace it with fresh medium containing various concentrations of SYHA1813 or the vehicle control.
- Incubate the plate for 48 hours.[1]
- Add CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Colony Formation Assay

3.1. Materials:

- IOMM-Lee or CH157 meningioma cells[1]
- 6-well cell culture plates[1]
- Complete culture medium
- SYHA1813 working solutions (e.g., 0.25, 0.5, 1 μM)[2]
- Vehicle control (0.1% DMSO in medium)[2]
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA)
- 0.1% Crystal Violet solution[1]

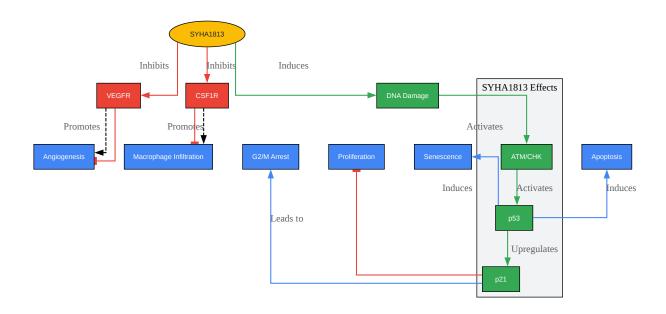
3.2. Procedure:

- Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere for 6-8 hours.[1][2]
- Replace the medium with fresh medium containing different concentrations of SYHA1813 or the vehicle control.
- Culture the cells for 12 days, refreshing the medium with the specific treatments periodically. [1][2]
- After the incubation period, wash the cells once with PBS.
- Fix the colonies with 4% PFA for 20 minutes.[1][2]
- Wash the wells three times with PBS.



- Stain the colonies with 0.1% crystal violet solution for 20 minutes.[1][2]
- Gently wash the plates with water and allow them to air dry.
- Photograph the plates and count the number of colonies in each well.

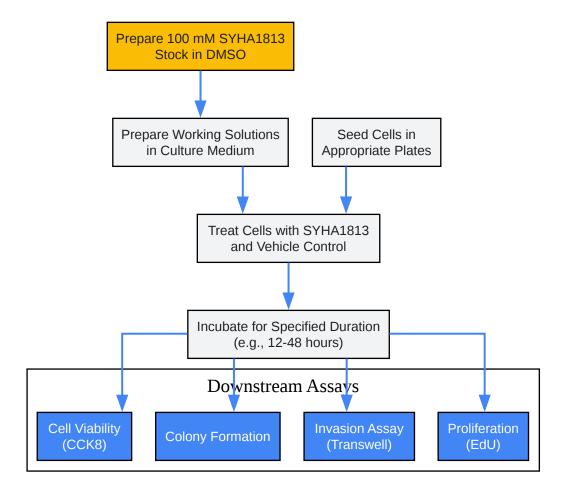
Visualizations



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Caption: SYHA1813 mechanism of action.





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Caption: General workflow for in vitro cell-based assays with **SYHA1813**.

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